ethyl 2-methyl-1H-benzimidazole-5-carboxylate
Overview
Description
Ethyl 2-methyl-1H-benzimidazole-5-carboxylate is a chemical compound with the empirical formula C10H10N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 1H-benzimidazole-5-carboxylates was achieved by the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position was converted to chlorine in the presence of POCl3. Finally, the resulting products were obtained by the nucleophilic substitution with 4-methylpiperidine .Molecular Structure Analysis
The molecular structure of this compound is characterized by an empirical formula of C10H10N2O2 . The InChI key for this compound is GECPBJINOLYRJI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 190.20 .Scientific Research Applications
Crystal Structure Analysis
The compound's crystal structure, including the benzimidazole ring system and interactions with other molecules, has been a subject of research. For instance, studies have examined the planarity of the benzimidazole ring system and its dihedral angle with other molecular groups, as well as intermolecular interactions such as hydrogen bonds and C—H⋯π interactions in the crystal structure (Arumugam et al., 2010).
Synthesis and Biological Activity
Research has focused on synthesizing various benzimidazole derivatives and assessing their biological activities. For example, the synthesis of benzimidazole-carbamates and their potential as antineoplastic and antifilarial agents have been explored. These compounds have shown significant growth inhibition in certain cells and in vivo antifilarial activity against various worm species (Ram et al., 1992).
Alkylation and Acylation Reactions
Studies have investigated the reactivity of benzimidazole derivatives in alkylation and acylation reactions. This research provides insights into the chemical properties and potential applications of these compounds in various chemical syntheses (Mackenzie et al., 1988).
Antiinflammatory Activity
Some derivatives of benzimidazole, including ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, have been synthesized and evaluated for their antiinflammatory, analgesic, and antipyretic activities. These studies contribute to the understanding of the potential therapeutic applications of benzimidazole derivatives (Abignente et al., 1983).
Synthesis of Novel Derivatives
Angiotensin II Receptor Antagonists
The modification of benzimidazole derivatives to improvetheir bioavailability as angiotensin II receptor antagonists has been explored. This includes studying the synthesis of ester derivatives of benzimidazole-7-carboxylic acids and their impact on biological activities, which is relevant for the development of antihypertensive medications (Kubo et al., 1993).
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and tested for their antimicrobial properties. This includes evaluating the in vitro activity of various benzimidazole-carbonitriles and carboxylic acids against Candida species, contributing to the development of new antimicrobial agents (Göker et al., 2002).
Pyrimido[1,6-a]benzimidazole Synthesis
The synthesis of pyrimido[1,6-a]benzimidazole derivatives from ethyl 1H-benzimidazole-2-acetate has been studied. This research provides valuable information on the synthesis and potential applications of these heterocyclic compounds (Badawey et al., 1989).
Synthesis of Thiazolo[3,2-a]pyridine Derivatives
The creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been examined. This involves exploring the reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various compounds, contributing to the synthesis of new heterocyclic compounds with potential applications in various fields (Mohamed, 2021).
Anticancer Activities
Studies on ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate derivatives have shown their potential in immunomodulatory and anticancer activities. Research has focused on synthesizing these compounds and evaluating their effects on various cancer cell lines (Abdel‐Aziz et al., 2009).
Synthesis and Characterization of Benzimidazole Derivatives
The synthesis and characterization of new benzimidazole derivatives, along with their antimicrobial activities, have been a significant area of research. This includes the development of compounds with potential applications in treating bacterial and fungal infections (Ansari & Lal, 2009).
Future Directions
The future directions for research on ethyl 2-methyl-1H-benzimidazole-5-carboxylate could involve exploring its potential biological activities, given the known activities of benzimidazole derivatives . Further studies could also focus on optimizing its synthesis and investigating its chemical reactions.
Properties
IUPAC Name |
ethyl 2-methyl-3H-benzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13-7(2)12-9/h4-6H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEHULVPFMWQAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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